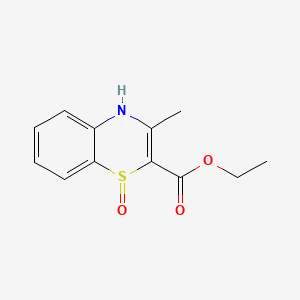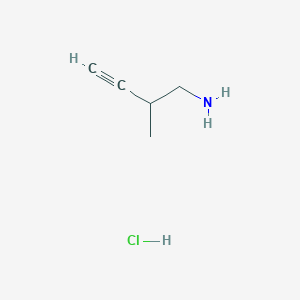
2-Methylbut-3-yn-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbut-3-yn-1-amine hydrochloride is a chemical compound with the CAS Number: 2326118-76-5 . It has a molecular weight of 119.59 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 2-Methylbut-3-yn-1-amine hydrochloride is 1S/C5H9N.ClH/c1-3-5(2)4-6;/h1,5H,4,6H2,2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
2-Methylbut-3-yn-1-amine;hydrochloride has various applications in scientific research. It is commonly used as a building block in the synthesis of pharmaceuticals and other bioactive compounds. It has also been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 2-Methylbut-3-yn-1-amine;hydrochloride is not fully understood. However, it is known to inhibit the activity of monoamine oxidase (MAO) enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on mood, behavior, and cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases. It has also been shown to have anti-inflammatory and antioxidant effects, which may make it useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methylbut-3-yn-1-amine;hydrochloride in lab experiments include its simple synthesis method, its unique structure and properties, and its various applications in biochemistry and pharmacology. However, its limitations include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many future directions for research involving 2-Methylbut-3-yn-1-amine;hydrochloride. Some possible areas of study include its potential as a treatment for neurodegenerative diseases, its use in the development of new drugs, and its effects on various biochemical and physiological processes. Further research is needed to fully understand the properties and potential applications of this compound.
In conclusion, this compound is a unique and versatile compound with various applications in scientific research. Its simple synthesis method, unique properties, and potential applications make it a popular choice for researchers. However, further research is needed to fully understand its mechanisms of action and potential applications.
Métodos De Síntesis
The synthesis of 2-Methylbut-3-yn-1-amine;hydrochloride involves the reaction of propargyl alcohol with ammonia in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. This synthesis method is simple and efficient, making it a popular choice for researchers.
Safety and Hazards
Propiedades
IUPAC Name |
2-methylbut-3-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-3-5(2)4-6;/h1,5H,4,6H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEENWGLMAOVUOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C#C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


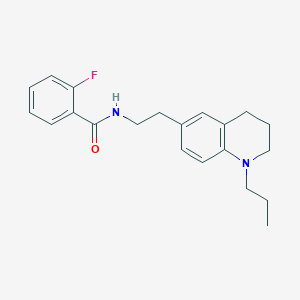
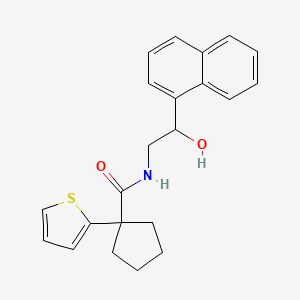
![N-[[5-butan-2-ylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2900046.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2900048.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2900056.png)
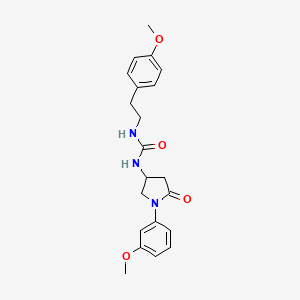
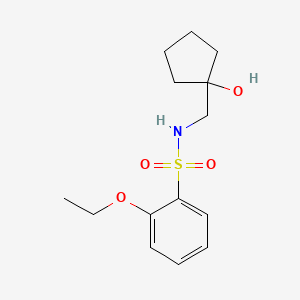
![3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2900060.png)
